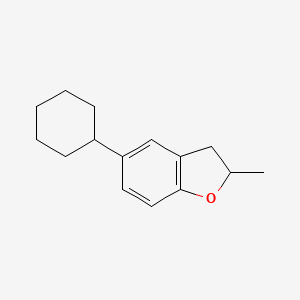
p-Anisic acid, nonyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Anisic acid, nonyl ester: is an organic compound derived from p-anisic acid, also known as 4-methoxybenzoic acid. This ester is formed by the esterification of p-anisic acid with nonyl alcohol. It is characterized by its aromatic structure, which includes a methoxy group attached to a benzene ring, and a nonyl ester group. This compound is used in various applications, including cosmetics and pharmaceuticals, due to its antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-anisic acid, nonyl ester typically involves the esterification of p-anisic acid with nonyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:
p-Anisic acid+Nonyl alcoholAcid catalystp-Anisic acid, nonyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions: p-Anisic acid, nonyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to p-anisic acid and nonyl alcohol.
Oxidation: The methoxy group on the benzene ring can be oxidized to form a carboxylic acid group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products:
Hydrolysis: p-Anisic acid and nonyl alcohol.
Oxidation: 4-methoxybenzoic acid derivatives.
Substitution: Various substituted p-anisic acid derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: p-Anisic acid, nonyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester functionality makes it a useful building block in the synthesis of polymers and other organic compounds .
Biology and Medicine: In the field of biology and medicine, this compound is studied for its antimicrobial properties. It has been used in formulations for topical applications to prevent microbial growth and enhance the shelf life of cosmetic products .
Industry: In the cosmetic industry, this compound is used as a preservative booster. It helps in reducing the concentration of synthetic preservatives required in formulations, thereby minimizing potential allergic reactions and toxicity .
作用機序
The antimicrobial activity of p-anisic acid, nonyl ester is primarily due to its ability to disrupt microbial cell membranes. The ester group allows the compound to penetrate the lipid bilayer of microbial cells, leading to cell lysis and death. The methoxy group on the benzene ring also contributes to its antimicrobial properties by interfering with microbial enzyme activity .
類似化合物との比較
- p-Anisic acid, methyl ester
- p-Anisic acid, ethyl ester
- p-Anisic acid, butyl ester
Comparison: Compared to its shorter-chain counterparts, p-anisic acid, nonyl ester has a longer alkyl chain, which enhances its lipophilicity and ability to integrate into lipid membranes. This makes it more effective as an antimicrobial agent in certain applications. Additionally, the longer chain length can influence the compound’s volatility and solubility, making it more suitable for specific industrial applications .
特性
CAS番号 |
55469-25-5 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC名 |
nonyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-14-20-17(18)15-10-12-16(19-2)13-11-15/h10-13H,3-9,14H2,1-2H3 |
InChIキー |
VJHRENOBIICHMY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


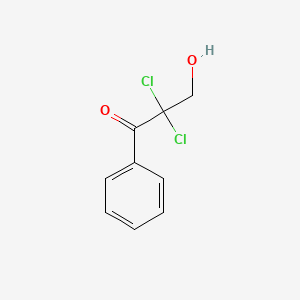
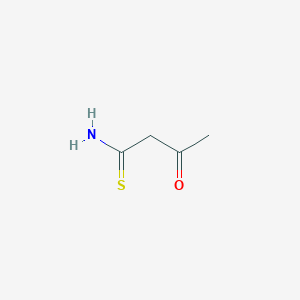
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)

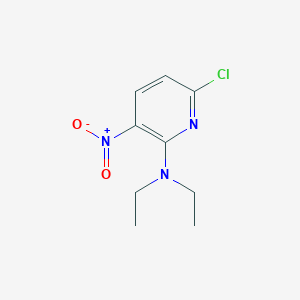
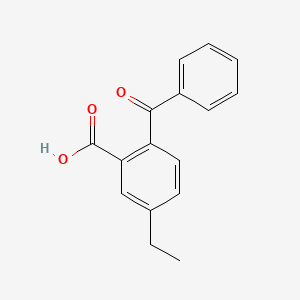
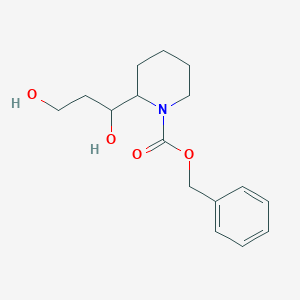

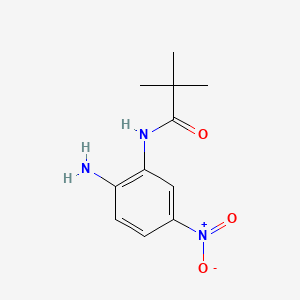
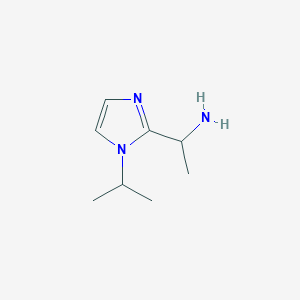
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)


